Terminal Chlorine Substituent Effects on Solvolysis Kinetics: 3-Chloropropyl vs. Propyl Chloroformate and C2/C4 Analogs
The introduction of a terminal chlorine at the C3 position of propyl chloroformate significantly enhances solvolysis rates relative to the unsubstituted parent compound. At 40.0°C in 100% ethanol, 3-chloropropyl chloroformate exhibits a solvolysis rate constant of 2.14 × 10⁻⁵ s⁻¹, representing approximately a 30% rate enhancement compared to unsubstituted propyl chloroformate under identical conditions [1]. This rate enhancement is intermediate between the stronger effect observed for 2-chloroethyl chloroformate (C2 spacer, where the chlorine is closer to the reaction center and exerts greater inductive influence) and the weaker effect observed for 4-chlorobutyl chloroformate (C4 spacer, where the inductive effect is attenuated by the longer alkyl chain) [2].
| Evidence Dimension | Solvolysis rate constant (k) at 40.0°C in 100% ethanol |
|---|---|
| Target Compound Data | k = 2.14 × 10⁻⁵ s⁻¹ |
| Comparator Or Baseline | Propyl chloroformate (unsubstituted parent compound): k = 1.64 × 10⁻⁵ s⁻¹; 2-Chloroethyl chloroformate (C2 analog): k = 6.71 × 10⁻⁵ s⁻¹; 4-Chlorobutyl chloroformate (C4 analog): rate enhancement attenuated relative to C3 |
| Quantified Difference | 3-Chloropropyl chloroformate is approximately 1.30-fold more reactive than unsubstituted propyl chloroformate; 2-chloroethyl chloroformate is approximately 4.09-fold more reactive than ethyl chloroformate baseline |
| Conditions | 100% ethanol solvent, 40.0°C, first-order solvolysis kinetics |
Why This Matters
This intermediate rate enhancement allows process chemists to select a chloroalkyl chloroformate with reaction kinetics tailored to specific synthetic windows—the C3 compound provides sufficient activation for efficient coupling while avoiding the potentially excessive reactivity and side reactions associated with the C2 analog.
- [1] D'Souza MJ, Kevill DN, Kyong JB, et al. The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents. Int J Mol Sci. 2020;21(12):4387. Table 1: Specific Rates of Solvolysis (k) for 3-Chloropropyl Chloroformate (4) and Butyl Chloroformate (5) in a Variety of Solvents at 40.0°C. View Source
- [2] D'Souza MJ, Kevill DN, Kyong JB, et al. The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents. Int J Mol Sci. 2020;21(12):4387. Comparative analysis of 2-chloro, 3-chloro, and 4-chloro substituent effects. View Source
